2-Benzyloxy-5-fluoropyridine-4-boronic acid
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Overview
Description
2-Benzyloxy-5-fluoropyridine-4-boronic acid is an organoboron compound with the molecular formula C12H11BFNO3. It is a derivative of pyridine, featuring a benzyloxy group at the 2-position, a fluorine atom at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Benzyloxy-5-fluoropyridine-4-boronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, following the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions, such as temperature and the presence of a base, can affect the efficiency of the transmetalation process .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, such as 2-Benzyloxy-5-fluoropyridine-4-boronic acid, can interact with various enzymes and proteins . These interactions often involve the boronic acid moiety, which can form reversible covalent bonds with biomolecules that contain cis-diols, such as sugars and certain amino acid residues .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-bromopyridine.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-5-fluoropyridine-4-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Commonly used bases include K2CO3, NaOH, and Cs2CO3.
Solvents: Typical solvents include toluene, DMF, and THF.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Benzyloxy-5-fluoropyridine-4-boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create bioconjugates for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
2-Fluoro-5-chloropyridine-4-boronic acid: Similar structure but with a chlorine atom instead of a benzyloxy group.
2-Benzyloxy-5-fluorophenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness: 2-Benzyloxy-5-fluoropyridine-4-boronic acid is unique due to the combination of its benzyloxy and fluorine substituents, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(5-fluoro-2-phenylmethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMCWZHHCWICGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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